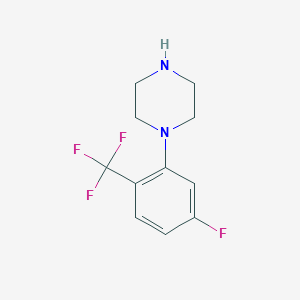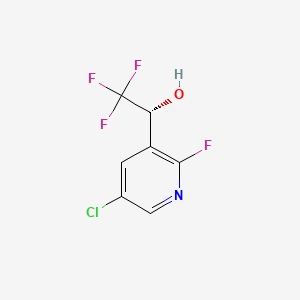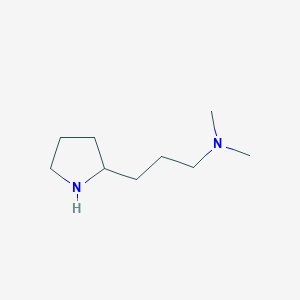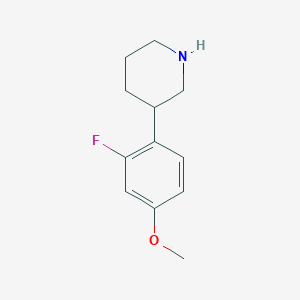
1-(2-Chloro-6-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-nitrobenzyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrobenzyl)piperazine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 1-(2-Chloro-6-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, acetonitrile.
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted piperazine derivatives.
Reduction: 1-(2-Chloro-6-aminobenzyl)piperazine.
Oxidation: 1-(2-Chloro-6-nitrobenzaldehyde)piperazine or 1-(2-Chloro-6-nitrobenzoic acid)piperazine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-6-nitrobenzyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The piperazine ring can also interact with various biological targets, influencing their activity and function .
類似化合物との比較
1-(2-Chloro-6-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloro-6-fluorobenzyl)piperazine: Similar structure but with a fluorine atom instead of a nitro group, leading to different chemical and biological properties.
1-(2-Chloro-6-aminobenzyl)piperazine:
1-(2-Chloro-6-nitrobenzyl)pyrazine: A related compound with a pyrazine ring instead of a piperazine ring, showing distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
特性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
3-chloro-2-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(15)9(10)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2 |
InChIキー |
ORTBISNMVLPQGL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















